molecular formula C10H15N3 B1428992 1-(4-甲基吡啶-3-基)哌嗪 CAS No. 1340387-26-9

1-(4-甲基吡啶-3-基)哌嗪

货号 B1428992
CAS 编号: 1340387-26-9
分子量: 177.25 g/mol
InChI 键: GNJZNWFUFRHAGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-Methylpyridin-3-yl)piperazine” is an organic compound with the molecular weight of 177.25 . It is used both as a reagent and building block in several synthetic applications .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(4-Methylpyridin-3-yl)piperazine” is 1S/C10H15N3/c1-9-2-3-12-8-10 (9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

“1-(4-Methylpyridin-3-yl)piperazine” is a powder that is stable under normal temperatures and pressures .

科学研究应用

CGRP Receptor Antagonist Synthesis

1-(4-甲基吡啶-3-基)哌嗪衍生物已参与了降钙素基因相关肽(CGRP)受体拮抗剂的合成。一项研究开发了一种立体选择性和经济的合成方法,用于合成一种有效的CGRP受体拮抗剂,突显了这些衍生物在药物化学中的实用性 (Cann et al., 2012)

抗癌和抗雌激素特性

具有1-(4-甲基吡啶-3-基)哌嗪结构的化合物已被评估其抗癌和抗雌激素活性。一项研究合成了特定的衍生物,显示对人类乳腺癌细胞系有良好的结果,表明它们在癌症治疗中的潜力 (Parveen et al., 2017)

PET成像剂合成

在正电子发射断层扫描(PET)成像领域,1-(4-甲基吡啶-3-基)哌嗪衍生物已被用于开发新的潜在PET剂。一项研究专注于合成一种特定化合物,用于成像神经炎症中的IRAK4酶,展示了这些衍生物在先进成像技术中的作用 (Wang et al., 2018)

抗菌和酶抑制

这些衍生物在抗菌应用和酶抑制中显示出潜力。一项研究合成了新型的双(吡唑-苯并呋喃)杂合物,具有哌嗪连接剂,展示了显著的抗菌效果和生物膜抑制活性。这表明它们在开发新的抗菌剂中的实用性 (Mekky & Sanad, 2020)

抗抑郁和抗焦虑活性

哌嗪-1-基-1H-吲唑衍生物,包括具有1-(4-甲基吡啶-3-基)哌嗪结构的衍生物,已被研究其抗抑郁和抗焦虑活性。一项研究合成了一种新型化合物,并评估了其在白化小鼠中的功效,表明在心理健康治疗中的潜在应用 (Kumar et al., 2017)

σ受体配体

这些化合物已被研究为σ受体配体,在肿瘤学中具有潜在的治疗和诊断应用。一项研究旨在开发具有降低亲脂性特征的新型类似物,这对它们进入肿瘤细胞至关重要 (Abate et al., 2011)

蛋白结合动力学

哌嗪衍生物与牛血清白蛋白(BSA)等蛋白质的结合动力学已成为研究课题。这项研究对于理解含有这些衍生物的药物的药代动力学机制至关重要 (Karthikeyan et al., 2015)

抗糖尿病化合物

哌嗪衍生物已被确定为新的抗糖尿病化合物。一项研究探索了它们的结构活性关系,以确定有效的抗糖尿病剂,突显了它们在糖尿病治疗中的潜力 (Le Bihan et al., 1999)

双重抗高血压剂

一项研究设计并合成了新的3-(4-芳基哌嗪-1-基)-2-羟基丙基4-丙氧基苯甲酸酯作为潜在的双重抗高血压剂。这些化合物被制备为自由碱,并转化为盐酸盐,展示了这些衍生物在心血管应用中的多功能性 (Marvanová等,2016)

抗结核药物

已合成并评估了一些1-(4-甲基吡啶-3-基)哌嗪衍生物的抗结核活性。这项研究表明它们在开发新的结核病治疗方法方面具有潜力 (Naidu et al., 2016)

安全和危害

The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name

1-(4-methylpyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZNWFUFRHAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpyridin-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methylpyridin-3-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Methylpyridin-3-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Methylpyridin-3-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Methylpyridin-3-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Methylpyridin-3-yl)piperazine

Citations

For This Compound
1
Citations
BR Eyer - 2013 - d-scholarship.pitt.edu
This thesis describes the synthesis of several small molecules, structurally related to SID3712502, which have shown promise as inhibitors of castration-resistant prostate cancer by …
Number of citations: 2 d-scholarship.pitt.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。